molecular formula C16H16N4O5S2 B2642033 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899958-97-5

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2642033
CAS No.: 899958-97-5
M. Wt: 408.45
InChI Key: YRDLIDYHPGWCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine core modified with a sulfonyl group derived from thiophene-2-yl and a carboxamide linkage to a 1,3,4-oxadiazole ring substituted with furan-2-yl. This compound combines multiple heterocyclic motifs, including 1,3,4-oxadiazole, furan, and thiophene, which are known to influence electronic properties, metabolic stability, and target-binding interactions in medicinal chemistry .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S2/c21-14(17-16-19-18-15(25-16)12-3-1-9-24-12)11-5-7-20(8-6-11)27(22,23)13-4-2-10-26-13/h1-4,9-11H,5-8H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDLIDYHPGWCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the furan ring: The furan moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or halide.

    Introduction of the thiophene sulfonyl group: This step often involves sulfonylation of a thiophene derivative, followed by coupling with the oxadiazole intermediate.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination or other suitable methods, followed by coupling with the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of epoxides or sulfoxides.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halides, organometallics, or other nucleophiles/electrophiles can be employed under appropriate conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan epoxide, while reduction of the oxadiazole ring could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its diverse functional groups allow it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of heterocyclic rings and sulfonyl groups.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the provided evidence, focusing on core scaffolds, substituents, and theoretical implications for activity and stability.

Table 1: Structural and Functional Comparison of Heterocyclic Carboxamide Derivatives

Compound Name & Source Core Structure Key Heterocycles/Substituents Notable Differences Theoretical Implications
Target Compound Piperidine-carboxamide 1,3,4-oxadiazole (furan-2-yl), thiophene sulfonyl Unique thiophene sulfonyl-piperidine linkage Enhanced hydrophilicity; potential for selective target interactions
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide () Oxadiazole-carboxamide 1,3,4-oxadiazole (phenoxyphenyl), pyridinyl Bulky phenoxyphenyl substituent Improved lipophilicity; possible CYP enzyme interactions
2-Thiophenefentanyl () Fentanyl analog Thiophene (vs. furan in furanylfentanyl) Sulfur-for-oxygen substitution in aromatic ring Increased opioid receptor potency due to enhanced lipophilicity
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Pyrrolidone-carboxamide 1,3,4-thiadiazole (isopropyl), fluorophenyl Thiadiazole (sulfur) vs. oxadiazole (oxygen) Reduced metabolic stability; altered electronic properties

Key Observations:

Heterocycle Substitutions: The target compound’s 1,3,4-oxadiazole ring contrasts with the 1,3,4-thiadiazole in ’s compound. The thiophene sulfonyl group in the target compound differs from the phenoxyphenyl substituent in . The latter’s bulkier aromatic system may enhance membrane permeability but reduce solubility .

Sulfur-Oxygen Exchange :

  • Analogous to 2-thiophenefentanyl (), replacing oxygen (furan) with sulfur (thiophene) in the target compound’s sulfonyl group could enhance lipophilicity and receptor-binding kinetics, as seen in opioid analogs .

Piperidine vs. Pyrrolidone Cores :

  • The piperidine ring in the target compound offers conformational flexibility compared to the pyrrolidone core in ’s analog. This flexibility may improve adaptability to diverse binding pockets .

Sulfonyl Group Impact: The thiophene-derived sulfonyl group in the target compound likely improves solubility over non-sulfonylated analogs, a critical factor in pharmacokinetics .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Furan ring : Contributes to its aromatic properties.
  • Oxadiazole moiety : Known for its biological activity, particularly in antimicrobial and antitumor applications.
  • Thiophenesulfonyl group : Enhances solubility and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

CompoundTarget PathogenMIC (µg/mL)
1MRSA9.5
2Mycobacterium tuberculosis1.35

These findings suggest that the compound may possess similar or enhanced antimicrobial properties due to its unique structure.

Antitumor Activity

The oxadiazole derivatives have also been evaluated for their antitumor activity. A study focusing on a related class of compounds reported IC50 values indicating potent inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
AHeLa (cervical cancer)5.0
BMCF7 (breast cancer)3.0

These results highlight the potential of this compound as a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds containing oxadiazole and thiophene groups often interfere with key enzymatic processes in bacteria and cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in tumor cells, leading to cell death.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the furan and thiophene rings may facilitate penetration into bacterial membranes, disrupting their integrity.

Case Studies

A notable case study involved the synthesis and testing of related oxadiazole derivatives against Mycobacterium tuberculosis. The study reported that certain compounds exhibited low cytotoxicity towards human cells while maintaining high antibacterial efficacy. This balance is crucial for developing new therapeutic agents with minimal side effects.

Q & A

Basic: What are the recommended synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Cyclization of a hydrazide intermediate with phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .
  • Step 2 : Sulfonylation of the piperidine moiety using thiophene-2-sulfonyl chloride under reflux in dimethylformamide (DMF) or ethanol .
  • Step 3 : Coupling of the oxadiazole and sulfonyl-piperidine intermediates via carboxamide linkage, often catalyzed by carbodiimides like EDCI .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

Basic: How to characterize the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the furan (δ 6.3–7.4 ppm), oxadiazole (C=O at ~165 ppm), and sulfonyl groups (S=O at ~120 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .
  • Infrared Spectroscopy (IR) : Validate key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .

Advanced: How to optimize reaction yields while minimizing byproducts?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve oxadiazole cyclization efficiency .
  • Catalyst Variation : Compare POCl₃ with polyphosphoric acid (PPA) for cyclization; PPA may reduce side reactions in heat-sensitive intermediates .
  • Design of Experiments (DOE) : Apply factorial designs to optimize temperature (60–100°C) and stoichiometry (1:1.2 molar ratio of hydrazide to sulfonyl chloride) .

Advanced: What methodologies are recommended for evaluating biological activity?

  • In vitro Assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
    • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Target Interaction Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to enzymes like COX-2 or HDACs .

Advanced: How to conduct structure-activity relationship (SAR) studies?

  • Modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or alternative sulfonyl groups (e.g., benzene sulfonyl) .
  • Activity Profiling : Compare IC₅₀ values across analogs to identify critical moieties (e.g., thiophene sulfonyl enhances cellular uptake ).
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PI3K kinase) and validate with mutagenesis studies .

Advanced: How to resolve contradictions in biological data across studies?

  • Reproducibility Checks : Validate assay conditions (e.g., cell line authentication, serum-free media vs. FBS-containing media) .
  • Meta-Analysis : Cross-reference datasets from SPR, enzymatic assays, and computational models to identify outliers .
  • Orthogonal Methods : Confirm anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (propidium iodide) assays .

Advanced: What strategies address poor aqueous solubility for in vivo studies?

  • Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate esters at the piperidine carboxamide for enhanced solubility .
  • Salt Formation : Screen with hydrochloric or citric acid to improve crystallinity .

Advanced: How to scale up synthesis without compromising purity?

  • Continuous Flow Reactors : Optimize oxadiazole cyclization in a microreactor (residence time: 20–30 mins) to reduce decomposition .
  • Inline Analytics : Implement FTIR or UV monitoring to detect intermediates and automate purification .

Advanced: How to validate computational predictions of target binding?

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability .
  • Site-Directed Mutagenesis : Modify key residues (e.g., Asp86 in HDAC) and measure activity loss via enzymatic assays .

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic (PK) Studies : Measure plasma half-life using LC-MS/MS and adjust dosing regimens .
  • Metabolite Identification : Incubate with liver microsomes to detect oxidative or hydrolytic degradation .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.